

Investigating the function of C14 Ceramide in different cell lines

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An In-depth Technical Guide to the Function of **C14 Ceramide** in Different Cell Lines

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle arrest, autophagy, and inflammation.[1][2] Comprising a sphingosine backbone linked to a fatty acid via an amide bond, the biological function of a specific ceramide is intimately tied to the length of its fatty acyl chain.[1][3] C14 Ceramide (N-myristoyl-D-erythro-sphingosine), characterized by a 14-carbon acyl chain, is primarily synthesized by ceramide synthase 5 (CerS5) and CerS6.[3][4] Dysregulation of C14 Ceramide levels has been implicated in various pathological conditions, including cancer, inflammatory bowel disease, and metabolic disorders, making it a molecule of significant interest for researchers and drug development professionals.[1][5] This guide provides a comprehensive overview of the known functions of C14 Ceramide in various cell lines, detailing its signaling pathways, quantitative effects, and the experimental protocols used for its investigation.

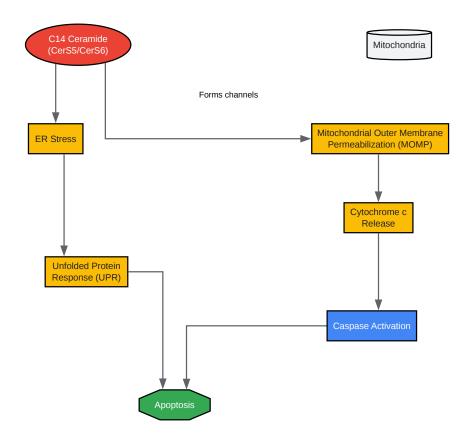
Signaling Pathways Involving C14 Ceramide

C14 Ceramide exerts its biological effects by modulating several key signaling cascades. Its ability to influence membrane biophysics and interact with specific protein targets allows it to act as a central regulator of cell fate.[1][6]

C14 Ceramide-Induced Apoptosis



C14 Ceramide is a potent inducer of apoptosis, or programmed cell death. It can trigger both extrinsic and intrinsic apoptotic pathways. One of the key mechanisms involves the induction of Endoplasmic Reticulum (ER) stress.[1] Elevated levels of **C14 Ceramide** can lead to the activation of the unfolded protein response (UPR), culminating in apoptosis.[5] Furthermore, ceramides are known to form channels in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[7][8] This event facilitates the release of pro-apoptotic factors like cytochrome c into the cytosol, which in turn activates the caspase cascade and executes the apoptotic program.[8][9]



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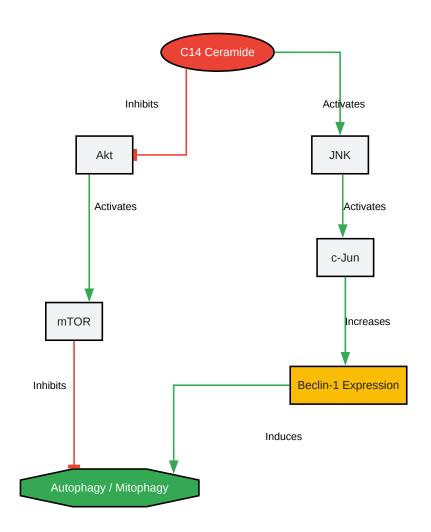
C14 Ceramide-induced apoptotic signaling pathway.

C14 Ceramide in Autophagy and Mitophagy Regulation

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates. While often a survival mechanism, excessive or lethal autophagy can lead to cell



death.[4] **C14 Ceramide** has been shown to induce autophagy.[10] Mechanistically, ceramide can inhibit the pro-survival Akt/mTOR signaling pathway, a key negative regulator of autophagy. [2] It can also activate the JNK signaling pathway, which upregulates the expression of the essential autophagy protein Beclin-1.[2][11] In the context of mitochondrial quality control, **C14 Ceramide** is specifically implicated in mitophagy, the selective autophagic removal of mitochondria.[4] This process is critical in preventing the accumulation of dysfunctional mitochondria, which can otherwise lead to cellular damage.



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Regulation of autophagy by C14 Ceramide.



Quantitative Data on C14 Ceramide Function

The functional impact of **C14 Ceramide** often depends on its concentration and the specific cellular context. The following tables summarize key quantitative findings from various studies.

Table 1: Effects of C14 Ceramide on Cell Fate and Function



Cell Line/Model	C14 Ceramide Source/Modula tor	Observed Effect	Quantitative Finding	Citation(s)
Cardiomyocytes	Myristate treatment (induces C14- Cer)	Hypertrophy & Autophagy	Myristate treatment increased cell size and was prevented by inhibiting de novo sphingolipid synthesis.	[12]
Ishikawa (Endometrial Cancer)	Endogenous levels	Correlation with Cell Death	The S1P/C14:0- Cer ratio showed a moderate positive correlation with cell death (r = 0.61).	[13]
Mouse Insulinoma Cells & Human Pancreatic Islets	Palmitate- induced apoptosis	Apoptosis Rescue	Knockdown of CerS5/CerS6 (which produce C14/C16-Cer) rescued cells from palmitate- induced apoptosis.	[5]
Intestine (Mouse Model)	Diet high in myristate	ER Stress & Apoptosis	Elevated levels of C14-ceramide were found in intestines along with increased ER stress markers.	[1]



Table 2: Regulation of C14 Ceramide Levels

Cell Line/Model	Enzyme/Pathw ay	Substrate/Stim ulus	Effect on C14 Ceramide	Citation(s)
Various	Ceramide Synthase 5 (CerS5)	Myristoyl-CoA	Synthesizes C14 Ceramide	[3][4]
Various	Ceramide Synthase 6 (CerS6)	Myristoyl-CoA / Palmitoyl-CoA	Synthesizes C14 & C16 Ceramide	[3][4]
Cardiomyocytes	CerS5	Myristate	Strongly induces C14-ceramide production.	[12]
T helper cells	CerS5	TCR stimulation	Upregulation of CerS5 leads to increased C14- C16 ceramide species.	[6]

Experimental Protocols

Investigating the function of **C14 Ceramide** requires precise methodologies for its quantification and the assessment of its cellular effects.

Quantification of C14 Ceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for accurately identifying and quantifying specific ceramide species due to its high sensitivity and specificity.[14]

A. Lipid Extraction

Harvest cultured cells (e.g., 500,000 cells) and wash with PBS.[15]

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- Add an internal standard (e.g., C17:0 Ceramide, which is not naturally occurring in mammalian cells) to each sample for normalization.[16]
- Perform a one-phase lipid extraction by adding a solvent mixture such as chloroform/methanol (1:2, v/v) or isopropanol/methanol (1:1, v/v), followed by sonication.[16]
 [17]
- For a two-phase Bligh & Dyer extraction, break the phases by adding chloroform and water.
 Collect the lower organic phase containing the lipids.[17]
- Dry the extracted lipids under a stream of nitrogen and reconstitute in an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.[15]

B. LC-MS/MS Analysis

- Chromatography: Separate the lipid species using a reverse-phase C8 or C18 column.[16]
 [18]
- Mobile Phase: Use a gradient elution with a mobile phase system, for example:
 - Mobile Phase A: Water with 0.2% formic acid and 1 mM ammonium formate.
 - Mobile Phase B: Methanol or Acetonitrile/Isopropanol with 0.2% formic acid and 1 mM ammonium formate.[15][17]
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[17]
- Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves
 monitoring a specific precursor-to-product ion transition for C14 Ceramide and the internal
 standard.[16]
- Quantification: Calculate the concentration of C14 Ceramide by comparing its peak area to the peak area of the known amount of internal standard.





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Workflow for **C14 Ceramide** quantification by LC-MS/MS.

Analysis of Ceramide-Protein Interactions using Photoaffinity Labeling

This technique helps identify proteins that directly bind to ceramides within a cellular context.

- Synthesize Analog: Use a bioorthogonal and bifunctional ceramide analog, such as pacFACer, which contains a photoactivatable group and a clickable alkyne group.[19]
- Cellular Labeling: Incubate the target cell line with the ceramide analog, allowing it to be metabolized and incorporated into cellular membranes.
- Photo-Crosslinking: Expose the cells to UV light to activate the photo-reactive group, which covalently crosslinks the ceramide analog to any closely associated proteins.[20]
- Cell Lysis & Click Chemistry: Lyse the cells and use a copper-catalyzed click reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne group on the ceramide analog.[20]
- Purification & Identification:



- If a biotin tag was used, perform a streptavidin pull-down to isolate the cross-linked protein-ceramide complexes.[19]
- Separate the isolated proteins using SDS-PAGE.
- Excise the protein bands and identify them using mass spectrometry (proteomics).[19]

Conclusion

C14 Ceramide is a functionally significant bioactive lipid whose cellular concentration is tightly regulated by the activity of CerS5 and CerS6. It plays a crucial role in determining cell fate, primarily by inducing apoptosis and modulating autophagy in a wide range of cell lines. Its prodeath and anti-proliferative functions have positioned it as a molecule of interest in cancer biology and other diseases characterized by aberrant cell survival.[11] The continued application of advanced analytical techniques like LC-MS/MS and innovative methods for studying lipid-protein interactions will further elucidate the complex roles of **C14 Ceramide**, paving the way for novel therapeutic strategies that target its metabolism and signaling pathways.

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